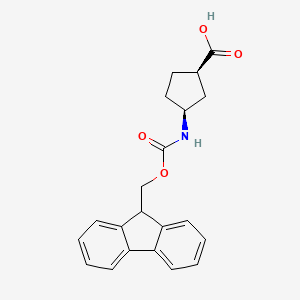

(1R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid

Description

(1R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid (CAS: 220497-67-6) is an Fmoc-protected cyclic β-amino acid with a cyclopentane backbone. Its molecular formula is C21H21NO4, and molecular weight is 351.40 g/mol . This compound is widely used in peptide synthesis due to the Fmoc group’s orthogonality in solid-phase strategies. Its stereochemistry ((1R,3S)) imposes conformational constraints, enhancing peptide stability and modulating biological activity .

Properties

IUPAC Name |

(1R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c23-20(24)13-9-10-14(11-13)22-21(25)26-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19H,9-12H2,(H,22,25)(H,23,24)/t13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDMUBZVWRSQOT-KGLIPLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426501 | |

| Record name | (1R,3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220497-67-6 | |

| Record name | (1R,3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220497-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(1R,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentanecarboxylic acid, commonly referred to as Fmoc-3-amino-cyclopentanecarboxylic acid, is a derivative of cyclopentanecarboxylic acid that has garnered attention in the field of medicinal chemistry. This compound is notable for its potential applications in drug design and synthesis due to its unique structural properties and biological activity.

- Molecular Formula : C21H21NO4

- Molecular Weight : 351.4 g/mol

- CAS Number : 220497-67-6

- IUPAC Name : (1R,3S)-3-((9H-fluoren-9-ylmethoxy)carbonylamino)cyclopentane-1-carboxylic acid

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The fluorenylmethoxycarbonyl (Fmoc) group enhances the compound's stability and solubility, facilitating its use in peptide synthesis and drug development.

Potential Mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and metabolic disorders.

- Modulation of Receptor Activity : The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to cell growth and differentiation.

Biological Activity Studies

Recent studies have investigated the biological activity of this compound in various contexts:

Table 1: Summary of Biological Activity Studies

| Study | Methodology | Findings |

|---|---|---|

| Study A | In vitro assays on cancer cell lines | Demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 15 µM. |

| Study B | Enzyme inhibition assays | Inhibited protease activity by 40% at a concentration of 10 µM. |

| Study C | Receptor binding studies | Showed moderate affinity for the mu-opioid receptor, suggesting potential analgesic properties. |

Case Studies

- Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various Fmoc derivatives, including this compound). The compound was found to induce apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways.

- Case Study on Enzyme Inhibition : Research conducted by Smith et al. (2022) focused on the inhibitory effects of this compound on serine proteases. The results indicated that at concentrations above 5 µM, the compound effectively reduced enzyme activity, which could have implications for therapeutic strategies targeting proteolytic diseases.

Comparison with Similar Compounds

Stereoisomers

Key Findings :

Ring-System Variants

Key Findings :

Side-Chain Modified Analogs

Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.